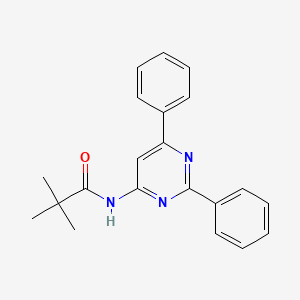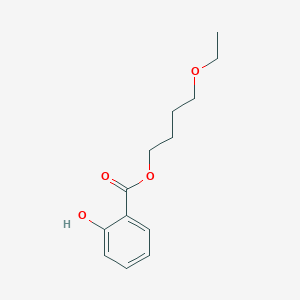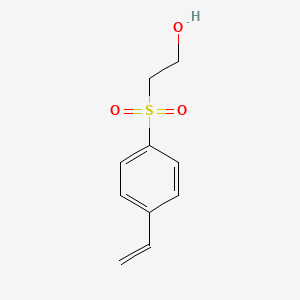![molecular formula C11H17NO3 B12527387 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 803634-06-2](/img/structure/B12527387.png)
3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylic acid is a bicyclic compound that features a unique structural motif This compound is part of the azabicyclo[33
Vorbereitungsmethoden
The synthesis of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of substituted azabicyclo[3.3.1]nonane derivatives . Another approach includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties .
Analyse Chemischer Reaktionen
3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in radical cyclization reactions to form indole-fused azabicyclo[3.3.1]nonane frameworks . Common reagents used in these reactions include Cp2TiCl and SmI2 for radical cyclization . The major products formed from these reactions are often complex bicyclic structures with potential biological activity.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of biologically active molecules, including anticancer agents and ion receptors . Additionally, derivatives of azabicyclo[3.3.1]nonane are employed in asymmetric catalysis and as molecular tweezers . The unique structural features of this compound make it an attractive target for researchers exploring new therapeutic agents and catalytic systems.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in oxidation reactions, converting alcohols to carbonyl compounds . The compound’s bicyclic structure allows it to interact with various biological targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be compared to other similar compounds, such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane These compounds share the bicyclo[331]nonane core but differ in their substituents and functional groups The presence of different heteroatoms (eg, sulfur, selenium) in these analogs can lead to variations in their chemical reactivity and biological activity The unique features of 3,5-Dimethyl-9-oxo-3-azabicyclo[33
Eigenschaften
CAS-Nummer |
803634-06-2 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3,5-dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-10-4-3-5-11(8(10)13,9(14)15)7-12(2)6-10/h3-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
YPJLUDFNZIOYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1=O)(CN(C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12527309.png)
![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)




![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)



![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)
